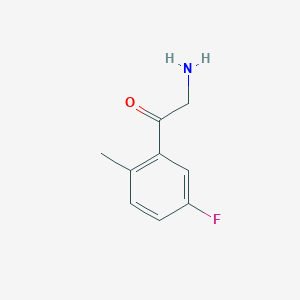

2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one

Description

Molecular Formula: C₉H₁₀FNO Structural Features: 2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one is a fluorinated aromatic ketone derivative with an amino group (-NH₂) at the β-position relative to the ketone. The phenyl ring contains a fluorine atom at the 5-position and a methyl group at the 2-position. This substitution pattern imparts distinct electronic and steric properties, influencing its chemical reactivity and biological interactions .

Synthesis:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. Industrial-scale production employs optimized conditions, such as continuous flow reactors, to enhance yield and purity. For example, reactions between fluorinated benzaldehyde derivatives and nitromethane, followed by reduction, are common pathways .

Its amino group facilitates interactions with active sites of enzymes or receptors, making it a candidate for drug development .

Properties

IUPAC Name |

2-amino-1-(5-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-2-3-7(10)4-8(6)9(12)5-11/h2-4H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGSQHMNAMSTIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one involves the reaction of 5-fluoro-2-methylbenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process typically involves continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Halogenation or nitration can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one is utilized in various fields of scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: This compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one with structurally related analogs, highlighting key differences in substituents, biological activity, and applications:

| Compound Name | Structural Differences | Biological Activity | Source |

|---|---|---|---|

| 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | Methoxy (-OCH₃) replaces methyl (-CH₃) at 2-position | Moderate anticancer activity; enhanced enzyme inhibition due to electron-donating OCH₃ | |

| 1-(2-Amino-5-fluoro-4-methylphenyl)ethan-1-one | Methyl group shifted to 4-position on phenyl ring | Altered binding kinetics; reduced cytotoxicity compared to 2-methyl analog | |

| 2-Amino-5-fluoroacetophenone | Lacks methyl group; simpler phenyl substitution | Moderate cytotoxicity; less stable in metabolic pathways | |

| (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL | Ketone replaced by hydroxyl (-OH); chiral center introduced | Enhanced solubility; potential neurotransmitter modulation | |

| 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one | Chlorine replaces methyl at 5-position | Higher cytotoxicity but increased metabolic instability |

Key Findings:

Substituent Position and Bioactivity: The 2-methyl group in the target compound enhances steric hindrance, improving selectivity for enzyme targets compared to the 4-methyl analog . Methoxy-substituted analogs (e.g., 2-Amino-1-(5-fluoro-2-methoxyphenyl)ethan-1-one) exhibit stronger enzyme inhibition due to resonance effects but lower metabolic stability .

Functional Group Modifications: Replacement of the ketone with a hydroxyl group (e.g., (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL) increases solubility but reduces membrane permeability . Halogen substitution (e.g., chlorine in 2-Amino-1-(5-chloro-2-fluorophenyl)ethan-1-one) amplifies cytotoxicity but may introduce toxicity risks .

Fluorine’s Role :

- Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes, a feature conserved across all analogs. However, its position relative to other substituents dictates activity specificity .

Biological Activity

2-Amino-1-(5-fluoro-2-methylphenyl)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, including a fluorine atom and an amino group, exhibits various pharmacological properties that make it a candidate for further research in medicinal chemistry and related fields.

The molecular formula of this compound is C9H10FN. It appears as a white crystalline solid and is soluble in organic solvents like ethanol and dimethylformamide but has limited solubility in water. The presence of the fluorine atom is significant as it can influence the compound's biological activity and metabolic pathways.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission. Studies suggest that this compound may act as an enzyme inhibitor , modulating critical biochemical pathways essential for cellular functions.

Target Interactions

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may regulate metabolic processes within cells.

- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

Study 1: Enzyme Inhibition

A study focusing on enzyme inhibition demonstrated that derivatives of this compound could inhibit enzymes involved in metabolic pathways, suggesting a mechanism for regulating cellular processes.

Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial efficacy of structurally related compounds, reporting minimum inhibitory concentration (MIC) values indicating significant activity against bacterial strains. For example, compounds similar to this compound exhibited MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various pathogens .

| Compound | MIC (mg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.0048 | Bacterial |

| Compound B | 0.0195 | Bacterial |

| Compound C | 0.0048 | Fungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.